molecular formula C12H18N2O3S B14844583 6-Tert-butyl-3-cyclopropoxypyridine-2-sulfonamide

6-Tert-butyl-3-cyclopropoxypyridine-2-sulfonamide

Cat. No.: B14844583
M. Wt: 270.35 g/mol
InChI Key: ODCVGHDAPFMBNT-UHFFFAOYSA-N
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Description

6-Tert-butyl-3-cyclopropoxypyridine-2-sulfonamide is a complex organic compound that features a tert-butyl group, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-3-cyclopropoxypyridine-2-sulfonamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-3-cyclopropoxypyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-Tert-butyl-3-cyclopropoxypyridine-2-sulfonamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-3-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Tert-butyl-3-cyclopropoxypyridine-2-sulfonamide include other sulfonamides and pyridine derivatives. Examples include:

  • 4-Tert-butyl-2-cyclopropoxypyridine-3-sulfonamide
  • 6-Tert-butyl-3-methoxypyridine-2-sulfonamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

6-tert-butyl-3-cyclopropyloxypyridine-2-sulfonamide

InChI

InChI=1S/C12H18N2O3S/c1-12(2,3)10-7-6-9(17-8-4-5-8)11(14-10)18(13,15)16/h6-8H,4-5H2,1-3H3,(H2,13,15,16)

InChI Key

ODCVGHDAPFMBNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(C=C1)OC2CC2)S(=O)(=O)N

Origin of Product

United States

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